Product packaging for 3-Ethyl-3-methylazetidin-2-one(Cat. No.:)

3-Ethyl-3-methylazetidin-2-one

Cat. No.: B14885471
M. Wt: 113.16 g/mol
InChI Key: ZZYQMABCMJVWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-methylazetidin-2-one (CAS 59186-07-1) is a monosubstituted azetidin-2-one, a class of four-membered cyclic amides commonly known as beta-lactams. This compound features a specific alkyl substitution pattern at the 3-position of the beta-lactam ring, making it a valuable synthetic intermediate and scaffold in medicinal chemistry research. The azetidin-2-one core is historically the foundation of life-saving penicillin and cephalosporin antibiotics . Beyond antimicrobial applications, this scaffold is extensively investigated for diverse biological activities. Recent research highlights the significance of beta-lactam structures in developing novel anticancer agents. Specifically, azetidin-2-one analogues have been designed as potent microtubule-targeting agents that interact at the colchicine-binding site of tubulin, inhibiting tubulin polymerization and demonstrating potent antiproliferative activity in human breast cancer cells . The 1,4-diaryl substituted azetidin-2-one scaffold, for which this compound can serve as a precursor, is also known for producing compounds with cholesterol absorption inhibitory, antiproliferative, and anti-inflammatory activities . The rigid structure of the beta-lactam ring provides a well-defined geometry for drug design, particularly in locking the conformation of bioactive compounds . This product is intended for use in such exploratory research and development activities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B14885471 3-Ethyl-3-methylazetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(2)4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQMABCMJVWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Ethyl 3 Methylazetidin 2 One and Substituted Azetidinones

Staudinger Reaction and [2+2] Cycloaddition Protocols

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most versatile and widely utilized methods for constructing the azetidinone ring. najah.edu This reaction is of significant importance for its ability to create up to two new chiral centers in a single step. mdpi.comresearchgate.net

Generation of Ketene Precursors and Reactivity with Imines

Ketenes, with the exception of highly substituted and stable examples like diphenylketene, are prone to polymerization and are therefore typically generated in situ for immediate reaction with an imine. researchgate.net Several methods are employed for their in-situ generation:

Dehydrohalogenation of Acyl Chlorides: This is the most common method, involving the treatment of an acyl chloride with a tertiary amine base, such as triethylamine. The base eliminates hydrogen chloride to form the transient ketene, which is then trapped by the present imine. bachem.com

Wolff Rearrangement: This reaction involves the light- or heat-induced rearrangement of α-diazoketones. This method produces a ketene that can then react with an imine in a tandem sequence. researchgate.netbachem.com

Other Precursors: Carboxylic acids, haloesters, and enolates can also serve as precursors for ketene generation under specific conditions. bachem.com

The reactivity in the Staudinger synthesis involves the nucleophilic nitrogen of the imine attacking the electrophilic carbonyl carbon of the ketene. najah.eduresearchgate.net Electron-donating groups on the imine can facilitate this initial step. najah.edu

Common Methods for In-Situ Ketene Generation
PrecursorReagents/ConditionsReference
Acyl Chloride (e.g., 2-phenylacetyl chloride)Tertiary Amine (e.g., Triethylamine) bachem.com
α-Diazo Compound (e.g., α-acyl-α-diazoacetate)Heat (refluxing toluene) or Light (photolysis) researchgate.netbachem.com
Carboxylic AcidActivating Agent (e.g., 2-chloro-1-methylpyridinium iodide) peptide.com

Detailed Mechanistic Pathways of Cycloaddition, including Zwitterionic Intermediates

Computational and experimental studies have established that the Staudinger cycloaddition is not a concerted pericyclic reaction but rather a two-step process. mdpi.comresearchgate.netamericanpeptidesociety.org

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the imine's nitrogen atom to the central sp-hybridized carbon of the ketene. mdpi.comresearchgate.netpeptide.com

Zwitterion Formation and Ring Closure: This initial attack forms a zwitterionic intermediate. mdpi.comresearchgate.netpeptide.com This intermediate then undergoes a conrotatory 4π-electron electrocyclization to close the four-membered ring and form the final β-lactam product. mdpi.compeptide.com

The stereochemical outcome of the reaction (cis vs. trans isomers) is determined at this stage. It depends on the rate of ring closure versus the rate of rotation around the single bonds in the zwitterionic intermediate. mdpi.comresearchgate.net Factors influencing this include:

Electronic Effects: Electron-donating substituents on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing ketene substituents and electron-donating imine groups slow the closure, allowing for isomerization and leading to a preference for trans-β-lactams. researchgate.net

Imine Geometry: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. mdpi.comresearchgate.net

Diastereoselective and Enantioselective Approaches in Azetidinone Synthesis

Achieving stereocontrol is a critical aspect of modern azetidinone synthesis. Both diastereoselective and enantioselective variants of the Staudinger reaction have been extensively developed.

Diastereoselective Methods: High levels of diastereocontrol can be achieved by attaching a chiral auxiliary to either the ketene or the imine component. organic-chemistry.org This strategy directs the cycloaddition to favor one diastereomer over the other, with reported diastereomeric ratios often exceeding 95:5. organic-chemistry.org For instance, reacting a ketene derived from a chiral acyl chloride with an achiral imine can produce an optically active β-lactam. bachem.com

Enantioselective Methods: Catalytic enantioselective versions of the Staudinger reaction have also been developed. These methods often employ a chiral catalyst, such as a planar-chiral nucleophile or a chiral N-heterocyclic carbene, which can induce enantioselectivity in the reaction between achiral ketenes and imines. researchgate.net Chiral amine catalysts, like cinchona alkaloids, can be used to generate the ketene in situ from an acid chloride, with the catalyst being recovered unchanged. researchgate.net

Direct Cyclization Reactions of β-Amino Acids and Derivatives

The intramolecular cyclization of β-amino acids and their derivatives offers a more direct route to the azetidinone core by forming the amide bond to close the pre-existing four-membered ring structure. This method relies on activating the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Various cyclodehydrating agents and coupling reagents have been employed for this transformation:

Phosphorus Oxychloride (POCl₃): This reagent can be used to mediate the cyclodehydration of β-amino acids to form β-lactams. researchgate.net

Methanesulfonyl Chloride: In the presence of a mild base like sodium bicarbonate, methanesulfonyl chloride provides an effective method for β-lactam formation from β-amino acids. researchgate.net

Mitsunobu Reaction: A powerful method for intramolecular cyclization involves derivatives of β-amino acids, such as β-hydroxy arylamides. cdnsciencepub.com This reaction uses a combination of a phosphine (e.g., triphenylphosphine, TPP) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). cdnsciencepub.comnih.gov The reaction proceeds stereospecifically with complete inversion of configuration at the hydroxyl-bearing carbon (C3 of the amino acid). cdnsciencepub.com

Other Reagents: Disulfide reagents like 2,2'-dithiobisbenzothiazole (MBTS) and Lawesson's Reagent have also proven effective in mediating the cyclization of β-amino acids with high yields. researchgate.net

Microwave-Assisted Reformatsky Reaction for Azetidinone Ring Formation

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, can be adapted for azetidinone synthesis by using an imine instead of a carbonyl compound. The application of microwave irradiation significantly accelerates this process.

In a typical procedure, an imine is reacted with an α-halo ester, such as ethyl bromoacetate or ethyl bromofluoroacetate, in the presence of activated zinc dust and trimethylchlorosilane (TMSCl) under microwave heating. byu.edu This method allows for the rapid synthesis of 3-unsubstituted or 3-halo-substituted azetidinones in moderate yields. byu.edu For example, a series of 3-fluoro-β-lactams were successfully synthesized using this microwave-assisted protocol in just 30 minutes. byu.edu The reaction often exhibits high stereoselectivity, exclusively yielding the trans isomer in the case of 3-fluoroazetidin-2-ones. byu.edu

Microwave-Assisted Reformatsky Reaction Parameters
SubstratesKey ReagentsConditionsProduct TypeReference
Imine + Ethyl BromofluoroacetateZinc dust, TMSClMicrowave, 100 °C, 30 min3-Fluoroazetidin-2-one (trans) byu.edu
Imine + Ethyl BromodifluoroacetateZinc dust, TMSClMicrowave, 100 °C, 30 min3,3-Difluoroazetidin-2-one byu.edu
Imine + Ethyl BromoacetateZincMicrowave, 100 °C, 30 min3-Unsubstituted azetidin-2-one (B1220530)

Other Cyclization Strategies and Functionalization Routes

Beyond the primary methods discussed, several other strategies exist for the synthesis and subsequent modification of the azetidinone ring.

Kinugasa Reaction: This reaction provides a unique route to β-lactams through the 1,3-dipolar cycloaddition of a copper acetylide onto a nitrone. bachem.com The reaction proceeds through a cascade process that involves the initial cycloaddition followed by a rearrangement to form the azetidinone ring. bachem.com

Functionalization of Pre-formed Rings: An alternative to constructing the substituted ring in one step is to functionalize a simpler, pre-existing β-lactam. For example, a 3-unsubstituted azetidin-2-one can be deprotonated at the C3 position using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be reacted with various electrophiles, such as aldehydes or ketones, to introduce a wide range of substituents at the C3 position. This approach offers flexibility in diversifying the structure of the final product.

Control of Stereochemistry in Azetidinone Synthesis through Chiral Auxiliaries and Reaction Conditions

The control of stereochemistry is a critical aspect of β-lactam synthesis, particularly for compounds with a quaternary center like 3-ethyl-3-methylazetidin-2-one, which is chiral. Chiral auxiliaries and careful control of reaction conditions are the primary strategies to achieve high diastereoselectivity and enantioselectivity wikipedia.orgbeilstein-journals.org.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction wikipedia.orgbeilstein-journals.org. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 3,3-disubstituted azetidinones, a chiral auxiliary can be attached to the nitrogen atom of the imine or the ketene precursor in a Staudinger-type cycloaddition.

Commonly used chiral auxiliaries include:

Evans' oxazolidinones beilstein-journals.org

Oppolzer's camphorsultams

Chiral amines such as (S)- or (R)-1-phenylethylamine sigmaaldrich.com

The bulky chiral auxiliary blocks one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to a specific stereoisomer. The choice of the auxiliary can significantly influence the degree of stereocontrol acs.orgrsc.org.

Reaction Conditions: The stereochemical outcome of azetidinone synthesis can also be highly dependent on the reaction conditions nih.gov.

Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the kinetically controlled product. For instance, in Staudinger cycloadditions, conducting the reaction at -78 °C can significantly improve the diastereomeric ratio mdpi.com.

Solvent: The polarity of the solvent can influence the transition state of the cyclization reaction. Solvents like dichloromethane or toluene are commonly used. In some cases, changing the solvent can even reverse the stereoselectivity d-nb.infonih.gov.

Base: In reactions where a base is used, such as in the generation of ketenes from acyl chlorides, the nature of the base (e.g., triethylamine vs. a hindered base like 2,6-lutidine) can affect the stereochemical course of the reaction preprints.org.

The following table summarizes the influence of these factors on stereoselectivity:

FactorInfluence on StereoselectivityExample
Chiral Auxiliary Directs the approach of the reagent to one face of the molecule.Use of an Evans' auxiliary on the ketene precursor can lead to high diastereoselectivity in the formation of the C3 and C4 stereocenters.
Temperature Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.A Staudinger reaction run at -78 °C may yield a higher diastereomeric excess compared to the same reaction at room temperature mdpi.com.
Solvent Can stabilize or destabilize different transition states, altering the product ratio.A polar solvent may favor the formation of a more polar transition state, leading to a different stereoisomer compared to a nonpolar solvent nih.gov.

By carefully selecting the appropriate chiral auxiliary and optimizing the reaction conditions, it is possible to achieve high levels of stereocontrol in the synthesis of this compound and other substituted azetidinones.

Chemical Reactivity and Transformations of the Azetidinone Core

Ring-Opening Reactions of Azetidinones

The cleavage of the strained four-membered ring is a characteristic reaction of azetidinones. This process can be initiated by a range of chemical triggers and results in products that are valuable for further synthetic applications.

The opening of the β-lactam ring is fundamentally a nucleophilic acyl substitution, where the endocyclic amide bond is cleaved. This reaction can be triggered by various chemical species and conditions.

Acid and Base Catalysis: The ring-opening of azetidinones can be catalyzed by both acids and bases. Acidic conditions can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. Conversely, basic conditions can generate stronger nucleophiles (e.g., hydroxide) that readily attack the carbonyl carbon. The rate of decomposition is often sensitive to pH. nih.gov For instance, studies on N-substituted azetidines have shown significant differences in chemical stability at acidic pH, with the pK_a of the azetidine (B1206935) nitrogen being a key determinant of stability. nih.gov

Nucleophilic Attack: A wide array of nucleophiles can induce ring cleavage. These include water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and organometallic reagents. The regioselectivity of the attack is influenced by the substituents on the azetidine ring. magtech.com.cn For azetidin-2-ones, the attack predominantly occurs at the highly electrophilic carbonyl carbon. The introduction of a heteroatom substituent at the C-4 position can destabilize the β-lactam, promoting cleavage of the N(1)-C(4) bond. bepls.com

Photochemical Triggers: Photochemical methods offer an alternative pathway to ring-opening. For example, photogenerated 3-phenylazetidinols, formed via a Norrish-Yang cyclization, can readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This "build and release" strategy leverages the strain energy installed during the photochemical cyclization to facilitate the subsequent ring-opening event. beilstein-journals.orgresearchgate.net

Enzymatic Cleavage: Certain enzymes, notably β-lactamases, are highly efficient at catalyzing the hydrolytic ring-opening of β-lactam rings, which is the basis of bacterial resistance to penicillin and cephalosporin (B10832234) antibiotics. globalresearchonline.net Researchers have studied the stability of synthetic azetidinones towards enzymatic ring-opening, suggesting that modifications, such as fluorine substitution, could potentially increase stability against these enzymes. globalresearchonline.net

The table below summarizes various conditions and triggers for azetidinone ring-opening.

Trigger/ConditionMechanismResulting Product TypeReference(s)
Acidic pHProtonation of carbonyl, enhancing electrophilicity.β-Amino acids or esters nih.gov
Basic CatalystsGeneration of strong nucleophiles (e.g., OH⁻).β-Amino acid salts bepls.com
Alcohols (Alcoholysis)Nucleophilic attack on the carbonyl group.β-Amino esters nih.gov
Amines (Aminolysis)Nucleophilic attack on the carbonyl group.β-Amino amides magtech.com.cn
Photochemical IrradiationNorrish-Yang cyclization followed by strain-release.Aminodioxolanes, 3-amino-1,2-diols beilstein-journals.orgresearchgate.net
Enzymes (β-lactamases)Catalytic hydrolysis of the amide bond.Inactivated β-amino acid globalresearchonline.net

The products derived from the ring-opening of azetidinones, primarily β-amino acids and their derivatives, are valuable building blocks in organic synthesis.

The resulting β-amino acids are non-proteinogenic amino acids that are key components in the synthesis of peptidomimetics, natural products, and pharmacologically active molecules. acs.org Their unique structural features allow for the creation of peptides with modified backbones, leading to enhanced stability against enzymatic degradation and novel conformational properties.

Furthermore, the functional groups present in the ring-opened products (an amine and a carboxylic acid derivative) offer two distinct points for further chemical modification. This allows for their incorporation into larger, more complex molecular architectures through standard peptide coupling reactions, alkylations, or other functional group transformations. For instance, the ring-opening of azetidines can be used to access 1,3-oxazinan-2-ones, which are considered a privileged motif in medicinal chemistry. rsc.org Similarly, the isomerization of 3-amido-2-phenyl azetidines, proceeding through a ring-opening mechanism, provides an efficient route to chiral 2-oxazolines, which are important ligands in asymmetric catalysis. mdpi.com

Substitution and Derivatization Strategies at C-3 and C-4 Positions of the Azetidinone Ring

Functionalization of the azetidinone ring at the C-3 and C-4 positions is a key strategy for modulating the biological activity and chemical properties of these compounds.

The C-3 position, being alpha to the carbonyl group, can be deprotonated to form an enolate, which can then react with various electrophiles. However, for a 3,3-disubstituted azetidinone like 3-Ethyl-3-methylazetidin-2-one, this pathway is blocked. Derivatization at C-3 for such compounds must occur during the synthesis of the ring itself, for example, through the Staudinger cycloaddition of a ketene (B1206846) with an imine derived from an appropriately substituted precursor. nih.gov

The C-4 position offers more opportunities for post-cyclization modification. Intermolecular radical coupling reactions have been successfully employed to form new carbon-carbon bonds at the C-4 position of the azetidinone ring. rsc.org This approach has been used as a route to complex structures like tribactams. rsc.org Additionally, the introduction of substituents at C-4 can be achieved during synthesis, for instance, by using substituted imines in the Staudinger reaction. The reaction of Schiff bases with chloroacetyl chloride is a common method to produce 3-chloro-4-aryl-azetidin-2-ones. nih.gov These C-4 substituted azetidinones are precursors to a wide range of derivatives with diverse biological activities. nih.govnih.gov

Modifications and Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidinone ring is a common site for modification. N-substitution is often used to attach various groups that can influence the molecule's properties.

N-alkylation and N-acylation are straightforward methods for functionalization. researchgate.net For example, 3,3-diaryl azetidine oxalates can be readily converted into N-alkyl and N-acyl analogues. researchgate.net The choice of the N-substituent is crucial as it can significantly impact the stability and reactivity of the azetidinone ring. For example, attaching an N-Cbz group can provide stabilization for an intermediate carbocation on the four-membered ring during certain reactions. researchgate.net

In some synthetic sequences, the nitrogen may be protected with a group like Boc (tert-butoxycarbonyl) or trityl, which can later be removed to allow for further functionalization. acs.org The nature of the N-substituent can also direct the stereochemical outcome of subsequent reactions.

Stability and Degradation Pathways of Azetidinone Systems under Various Chemical Conditions

The stability of the azetidinone ring is a critical factor in its synthesis, handling, and application. The inherent ring strain makes it more reactive than acyclic amides. globalresearchonline.net

Hydrolytic Stability: Azetidin-2-ones are generally sensitive to hydrolysis, which can be accelerated under acidic or basic conditions. globalresearchonline.net The stability is highly dependent on the substituents on the ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the ring more prone to nucleophilic attack and hydrolysis. The stability of N-substituted azetidines has been shown to be highly dependent on the pKa of the azetidine nitrogen, which influences the rate of acid-mediated decomposition. nih.gov

Thermal Stability: While generally stable at moderate temperatures, some azetidinone systems can undergo thermal decomposition. For example, certain complex triazinines can be converted to azetidines through simple thermolysis. acs.org

Polymerization: Under the influence of strongly basic catalysts or acylating agents, β-lactams can undergo polymerization, which involves the cleavage of the amide bond. bepls.com

Enzymatic Degradation: As mentioned previously, a significant degradation pathway, particularly in a biological context, is enzymatic hydrolysis by β-lactamases. globalresearchonline.net The design of β-lactamase-resistant azetidinones is a major focus in the development of new antibiotics. Research has shown that introducing steric hindrance or specific electronic features, like fluorine substitution, can enhance stability against these enzymes. globalresearchonline.net

The table below outlines the stability of azetidinone systems under different conditions.

ConditionEffect on Azetidinone RingDegradation Product(s)Reference(s)
Acidic (low pH)Increased rate of hydrolysis/decomposition.β-Amino acids/esters nih.gov
Basic (high pH)Promotes nucleophilic attack and ring-opening.β-Amino acid salts bepls.com
Neutral (aqueous)Slow hydrolysis.β-Amino acids nih.gov
Elevated TemperatureCan lead to decomposition or rearrangement.Varies depending on structure acs.org
β-lactamase EnzymesCatalytic hydrolysis of the amide bond.Inactivated β-amino acid globalresearchonline.net

Theoretical and Computational Investigations of Azetidinone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational chemistry for studying molecular systems. DFT methods provide a good balance between accuracy and computational cost, making them suitable for a wide range of investigations.

DFT calculations can be employed to determine the electronic structure of 3-Ethyl-3-methylazetidin-2-one. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical bonding. Key parameters that can be obtained include molecular orbital energies, electron density distribution, and atomic charges.

For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.gov In related heterocyclic systems, DFT has been used to analyze intramolecular interactions and the nature of hydrogen bonds. researchgate.net

Table 1: Representative Data from DFT Calculations on a Substituted Azetidinone Derivative

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D

The presence of a stereocenter at the C3 position of this compound means that it can exist as different stereoisomers. Furthermore, the azetidinone ring is not perfectly planar and can adopt different puckered conformations. Quantum chemical calculations can be used to perform a thorough conformational analysis to identify the most stable three-dimensional structures of the molecule.

The strained four-membered ring of azetidinones is a key feature that dictates their chemical reactivity, particularly their susceptibility to nucleophilic attack and ring-opening reactions. DFT calculations can be used to predict the reactivity of this compound by mapping the molecular electrostatic potential (MEP) on the electron density surface. The MEP provides a visual representation of the charge distribution and can identify electrophilic and nucleophilic sites.

Furthermore, computational methods can be used to investigate the mechanisms of chemical reactions involving azetidinones. By calculating the structures and energies of transition states, researchers can determine the activation barriers for different reaction pathways, providing insights into the reaction kinetics.

The four-membered ring of azetidin-2-one (B1220530) is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This ring strain is a major contributor to the reactivity of β-lactams. Quantum chemical calculations can provide a quantitative measure of this ring strain energy. One common approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, to calculate the strain energy.

Molecular Dynamics Simulations to Explore Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time based on a force field that describes the interactions between them. mdpi.com

For this compound, MD simulations could be used to study its solvation in different solvents, revealing details about the formation of hydrogen bonds and other intermolecular interactions. These simulations can also provide insights into how molecules of this compound might aggregate or interact with each other in the solid state. mdpi.com

In Silico Studies of Molecular Recognition and Binding Modes (excluding direct biological outcomes)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates. researchgate.netnih.gov For this compound, molecular docking could be used to investigate its potential binding to the active sites of various enzymes, without focusing on the direct biological consequences. researchgate.netnih.gov

These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govresearchgate.net The results of docking studies are often scored to rank different compounds based on their predicted binding affinity. researchgate.netnih.gov This information can be valuable for designing new molecules with improved binding properties.

Computational Prediction of Ligand-Target Binding Affinities

The initial step in evaluating the potential of a compound like this compound is the computational prediction of its binding affinity to various biological targets. This process typically involves molecular docking simulations and free energy calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation is a binding score, which provides an estimate of the binding affinity. For this compound, this would involve docking the molecule against a library of known protein targets, particularly enzymes that are known to interact with β-lactam-containing molecules, such as penicillin-binding proteins (PBPs) or β-lactamases.

Following docking, more rigorous methods like free energy calculations can be employed to obtain a more accurate prediction of the binding affinity. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for these calculations. These methods compute the free energy change of moving the ligand from a solvent to the protein's binding site.

A hypothetical data table illustrating the kind of results that would be generated from such studies for this compound is presented below. It is important to reiterate that this data is illustrative and not based on published experimental or computational results for this specific compound.

Hypothetical Binding Affinity Data for this compound

Target ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, nM)
Penicillin-Binding Protein 2a (PBP2a)-7.8-9.5150
TEM-1 β-lactamase-6.2-7.1800
Human Serum Albumin-5.1-6.02500

Characterization of Specific Interaction Sites and Orientations

Beyond simply predicting if a compound will bind to a target, computational methods can elucidate the specific molecular interactions that stabilize the ligand-receptor complex. This is crucial for understanding the mechanism of action and for guiding further optimization of the compound.

Analysis of the docked pose of this compound within a protein's active site would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the carbonyl oxygen of the β-lactam ring is a key hydrogen bond acceptor. The ethyl and methyl groups at the 3-position would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Molecular dynamics (MD) simulations can further refine this understanding by simulating the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

A hypothetical table summarizing the key interaction sites for this compound with a target like PBP2a is provided below. This table is for illustrative purposes to demonstrate the type of information that would be generated.

Hypothetical Interaction Sites of this compound with PBP2a

Interacting Residue of PBP2aType of InteractionAtom(s) of this compound Involved
Ser403Hydrogen BondCarbonyl Oxygen of β-lactam ring
Tyr446π-π Stacking(Not applicable for this compound)
Met641Hydrophobic InteractionEthyl group
Ile639Hydrophobic InteractionMethyl group
Asn464Hydrogen Bond(Potentially with a modified derivative)

Applications of 3 Ethyl 3 Methylazetidin 2 One and Its Derivatives in Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Compounds

The strained β-lactam ring of 3-Ethyl-3-methylazetidin-2-one is a powerful tool for synthetic chemists, enabling its transformation into a variety of more complex heterocyclic structures. The ring-opening of β-lactams, driven by the release of ring strain, provides access to linear intermediates that can be subsequently cyclized to form larger, more elaborate heterocyclic systems. researchgate.net This "β-lactam synthon method" has proven to be a highly efficient strategy for the synthesis of non-protein amino acids, oligopeptides, and other medicinally relevant nitrogen-containing compounds. researchgate.net

The reactivity of the β-lactam allows for various modes of ring cleavage, which can be strategically employed to generate different heterocyclic scaffolds. For instance, the cleavage of the amide bond can lead to the formation of β-amino acids, which are valuable precursors for a wide range of biologically active molecules. Furthermore, the development of novel synthetic protocols has enabled the diastereoselective synthesis of densely functionalized β-lactams, which serve as versatile synthons for the further elaboration of the azetidinone core. rsc.org These functionalized β-lactams, containing handles for further chemical modification, open up avenues for creating diverse libraries of heterocyclic compounds. rsc.org

Role as Key Intermediates in the Synthesis of Fine Chemicals

While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, the broader class of 3,3-disubstituted azetidin-2-ones holds significant potential as intermediates in the synthesis of fine chemicals. The inherent reactivity of the β-lactam ring makes these compounds valuable precursors for molecules with potential biological activity. For example, β-lactam-containing compounds have been investigated for their potential as enzyme inhibitors. nih.gov

The synthesis of various substituted azetidinone derivatives has been a subject of considerable interest in medicinal chemistry. bepls.com These efforts aim to explore the structure-activity relationships of β-lactam-containing molecules for various therapeutic targets. Although a direct link to a specific commercial fine chemical is not readily apparent for this compound itself, its structural motif is present in molecules of interest for drug discovery. The ability to introduce substituents at the 3-position of the azetidinone ring allows for the fine-tuning of the molecule's properties, which is a crucial aspect in the development of new pharmaceuticals.

Precursors in the Preparation of Advanced Organic Materials

The unique structural features of 3,3-disubstituted azetidin-2-ones, such as this compound, make them attractive monomers for the synthesis of advanced organic materials. The potential for these strained rings to undergo ring-opening polymerization opens the door to the creation of novel polyamides with specific properties. While the direct use of this compound in materials science is an area of ongoing research, the polymerization of related β-lactam monomers has been shown to yield functional polymers.

The properties of the resulting polymers can be tailored by the nature of the substituents on the β-lactam ring. For instance, the incorporation of specific functional groups can influence the polymer's solubility, thermal stability, and mechanical properties. This tunability makes these monomers promising candidates for the development of materials for specialized applications, although detailed research on materials derived specifically from this compound is not yet widely published.

Engagement in Polymer Chemistry: Ring-Opening Polymerization of Azetidinone Monomers

The ring-opening polymerization (ROP) of lactams is a well-established and efficient method for the synthesis of polyamides. rsc.org Azetidin-2-ones, as four-membered lactams, are particularly interesting monomers for ROP due to their high ring strain, which provides a strong thermodynamic driving force for polymerization. researchgate.net The resulting polymers are a class of polyamides known as nylon-3, which are analogs of poly(β-peptides).

The polymerization of β-lactams can proceed through different mechanisms, including cationic, anionic, and activated monomer approaches. Each of these methods offers distinct advantages and allows for the synthesis of polymers with varying architectures and properties.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a potential route for the polymerization of azetidinone monomers. While the CROP of aziridines and other cyclic imines has been studied, detailed mechanisms for the CROP of 3,3-disubstituted azetidin-2-ones are less documented. nsf.govrsc.org Generally, CROP is initiated by a cationic species that attacks the carbonyl oxygen or the nitrogen atom of the lactam ring, leading to ring opening and the formation of a propagating cationic species. This process can, in principle, lead to the formation of linear polyamides. However, the polymerization of azetidines can be complex, sometimes resulting in branched polymers. nsf.gov The specific conditions and initiators required for the controlled CROP of this compound would need further investigation to establish a viable polymerization process.

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) is the most widely utilized method for the polymerization of lactams. rsc.org This method typically requires a strong, non-nucleophilic base as a catalyst and often employs a lactam-derived imide as a co-initiator. rsc.org The mechanism involves the deprotonation of the lactam by the base to form a lactamate anion, which then acts as the initiating species. This anion attacks another monomer molecule, leading to ring opening and the propagation of the polymer chain.

The AROP of N-sulfonylated azetidines has been shown to be a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. nsf.gov While the direct AROP of this compound without an activating group on the nitrogen is less explored, the general principles of lactam AROP suggest its potential for polymerization. The presence of the two substituents at the 3-position could influence the reactivity of the monomer and the properties of the resulting polymer.

Polymerization MethodInitiator/CatalystKey Features
Anionic ROP Strong base (e.g., alkali metals, metal hydrides) and co-initiator (e.g., N-acyllactam)Most common method for lactam polymerization. Can be a living polymerization, allowing for control over polymer architecture.
Cationic ROP Cationic species (e.g., protons, Lewis acids)Less common for azetidinones. Can be complex and may lead to side reactions or branched polymers.
Activated Monomer Polymerization Monomer is activated prior to polymerizationCan proceed under milder conditions. The mechanism involves the attack of a neutral nucleophile on an activated monomer.

This table provides a general overview of ring-opening polymerization methods for lactams.

Activated Monomer Polymerization Approaches

In the activated monomer polymerization (AMP) approach, the monomer itself is activated prior to the polymerization step. This can be achieved by reacting the monomer with an activating agent. This activated monomer is then susceptible to nucleophilic attack by a growing polymer chain or an initiator.

One example of an activated monomer mechanism has been proposed for the polymerization of N-sulfonylazetidines. In this case, the monomer is deprotonated to form an "activated" anionic species that then participates in the polymerization. This approach can offer advantages in terms of reaction conditions and control over the polymerization process. The application of AMP to this compound would likely require the introduction of an activating group to facilitate the polymerization.

Structure Property Relationships in Azetidinone Analogs Chemical Focus

Impact of Substitution Patterns on Synthetic Accessibility and Yields

The synthesis of the azetidin-2-one (B1220530) ring is a significant challenge in organic chemistry, primarily due to the strain of the four-membered ring. acs.org The choice of synthetic route and the ultimate yield are heavily dependent on the nature and position of substituents on the ring. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most prominent methods for constructing this heterocyclic core. derpharmachemica.com

The substitution at the C3 position, as seen in 3-Ethyl-3-methylazetidin-2-one, introduces a quaternary carbon center. The creation of such sterically hindered centers can present synthetic hurdles. Methods for synthesizing azetidinones often involve the cyclization of β-amino acids or their derivatives. The steric bulk of substituents at the α- and β-positions of the precursor acid can influence the rate and feasibility of the ring-closing reaction. While a variety of methods exist for azetidinone synthesis, including reactions under microwave irradiation and cyclizations of Schiff bases with chloroacetylchloride, the yields are consistently sensitive to the steric and electronic properties of the substituents. derpharmachemica.comsphinxsai.com

Azetidinone AnalogSynthetic ConditionsReported YieldReference
trans-3-Amino-2-azetidinone derivativeStaudinger reaction, room temperature50% nih.gov
trans-3-Hydroxy-2-azetidinone derivativeThermodynamic control, 100°C33% nih.gov

Influence of Substituents on Azetidinone Ring Stability and Chemical Reactivity

The reactivity of the azetidin-2-one ring is dominated by its significant ring strain, which makes the endocyclic amide bond susceptible to cleavage. globalresearchonline.net This inherent strain increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. globalresearchonline.net The degree of this strain and the consequent reactivity can be modulated by the substituents on the ring.

One spectroscopic indicator of ring strain is the carbonyl stretching frequency in infrared (IR) spectroscopy. Whereas a typical, unstrained acyclic amide shows a C=O stretch around 1650 cm⁻¹, strained β-lactams exhibit this absorption at a much higher frequency, typically in the range of 1735-1765 cm⁻¹. globalresearchonline.net This higher frequency indicates a weaker C=O bond and a more reactive carbonyl group.

Substituents influence this reactivity in several ways:

Steric Effects : Bulky substituents at the C3 position, such as the ethyl and methyl groups in this compound, can provide steric hindrance, potentially shielding the carbonyl group from nucleophilic attack and slowing the rate of ring-opening reactions.

Electronic Effects : Electron-withdrawing groups attached to the ring, particularly on the nitrogen atom, can further increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to cleavage. Conversely, electron-donating groups may slightly decrease this reactivity.

Stereochemistry : The relative stereochemistry of substituents can impact ring stability. For example, in some classes of combretastatin (B1194345) analogues, the cis isomers can experience dramatic loss of activity due to instability, while designing conformationally restricted analogs, such as those incorporating an azetidinone ring, can enhance stability. nih.gov

The cleavage of the amide bond can be initiated by strong bases or acylating agents, which can lead to polymerization. globalresearchonline.net The specific substituents determine the precise conditions under which the ring will open, a critical factor in both its applications and its handling.

Comparative Studies with Analogous Four-Membered Heterocyclic Ring Systems

The properties of azetidin-2-ones are best understood when compared with other four-membered heterocyclic rings. The parent azetidine (B1206935) ring possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org This intermediate strain level gives azetidines a unique combination of stability for handling and latent reactivity that can be triggered under specific conditions. rsc.orgrsc.org

The introduction of a carbonyl group to form an azetidin-2-one introduces additional angle strain and torsional strain, further activating the ring system compared to a simple azetidine. globalresearchonline.net While azetidines are relatively stable, they can undergo ring-opening reactions, but this often requires specific activation, for instance, N-activation followed by nucleophilic attack. Azetidin-2-ones, by contrast, are inherently activated towards nucleophilic attack at the carbonyl carbon due to the properties of the β-lactam system.

Reduction of the carbonyl group in an azetidin-2-one is a common and effective method for synthesizing the corresponding azetidine, demonstrating a direct chemical relationship between the two systems. acs.org This transformation highlights the higher oxidation state and reactivity of the lactam function.

Other four-membered heterocycles like oxetanes (oxygen-containing) and thietanes (sulfur-containing) also exhibit ring strain, but their reactivity patterns differ due to the nature of the heteroatom. The azetidin-2-one ring's reactivity is specifically characterized by the chemistry of its strained amide bond, a feature not present in these other analogs.

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)Reference
Aziridine327.7 rsc.org
Azetidine425.4 rsc.orgresearchgate.net
Azetidin-2-one4Higher than azetidine due to carbonyl group globalresearchonline.net
Pyrrolidine55.4 rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques for Azetidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including the β-lactam core of azetidinones. researchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations, chemists can piece together the precise structure of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of azetidinones. researchgate.net ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. oregonstate.edu

In the case of 3-Ethyl-3-methylazetidin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl and methyl groups at the C3 position, as well as the protons on the C4 position of the azetidinone ring. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing lactam carbonyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the characteristic downfield signal for the carbonyl carbon (C=O) typically found in the 165-180 ppm range. oregonstate.edulibretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 3,3-Disubstituted Azetidin-2-one (B1220530) Moiety. Note: Data is illustrative for a generic this compound structure in CDCl₃. Actual values can vary based on substitution and solvent.

¹H NMR Data
Protons Multiplicity Chemical Shift (δ) ppm
-CH₂- (ring) Multiplet ~2.8 - 3.2
-CH₂- (ethyl) Quartet ~1.7 - 2.0
-CH₃ (ring) Singlet ~1.2 - 1.5
-CH₃ (ethyl) Triplet ~0.9 - 1.2

¹³C NMR Data

Carbon Chemical Shift (δ) ppm
C=O ~170 - 175
C3 (quaternary) ~55 - 65
C4 ~40 - 50
-CH₂- (ethyl) ~25 - 35
-CH₃ (ring) ~20 - 30

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unequivocally assign all proton and carbon signals and confirm the connectivity within the molecule. biust.ac.bw

For azetidinones containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.govslideshare.net ¹⁹F NMR offers several advantages, including a wide range of chemical shifts, which minimizes signal overlap and makes it highly sensitive to subtle changes in the molecular structure and electronic environment. slideshare.netazom.com This technique is particularly useful for confirming the successful incorporation of fluorine into the azetidinone scaffold and for studying the effects of fluorination on the molecule's properties. nih.gov The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural information. azom.com

NMR spectroscopy, particularly ¹H NMR, is a primary method for determining the purity and diastereomeric ratio of chiral azetidinones. researchgate.netechemi.com Diastereomers, being distinct compounds, will have slightly different chemical environments for their nuclei, leading to separate sets of signals in the NMR spectrum. wordpress.com By carefully integrating the signals corresponding to each diastereomer, the ratio can be accurately quantified. researchgate.netechemi.com For complex spectra where signals may overlap, advanced techniques like band-selective pure shift NMR can be used to collapse multiplets into singlets, thereby improving resolution and allowing for more accurate integration. rsc.orgresearchgate.net This is crucial in stereoselective synthesis to evaluate the effectiveness of a particular synthetic method. magritek.com

The analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum is a powerful method for determining the relative stereochemistry of substituents on the azetidinone ring. wordpress.com The magnitude of the coupling constant between vicinal protons, such as those on C3 and C4, is dependent on the dihedral angle between them, as described by the Karplus equation. For instance, in many β-lactam systems, a larger coupling constant (typically > 5 Hz) is indicative of a cis relationship between the protons on C3 and C4, while a smaller coupling constant (typically < 3 Hz) suggests a trans relationship. rsc.org This analysis is fundamental for confirming the stereochemical outcome of reactions like the Staudinger cycloaddition. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of azetidinones. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm). researchgate.netnih.gov This level of precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the compound. researchgate.net

In addition to molecular weight confirmation, HRMS is used to study the fragmentation patterns of the molecule. nih.gov Under techniques like collision-induced dissociation (CID), the azetidinone molecule breaks apart in a predictable manner. A common fragmentation pathway for β-lactams involves the cleavage of the four-membered ring, which can provide valuable structural information. nih.govnih.govresearchgate.net Analyzing these fragmentation patterns helps to confirm the core structure and identify the nature and location of substituents.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups, especially the Lactam Carbonyl

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. bellevuecollege.eduyoutube.com For azetidinones, the most characteristic and diagnostically important absorption is that of the lactam carbonyl (C=O) stretching vibration. researchgate.net Due to the significant ring strain in the four-membered ring, this absorption occurs at a conspicuously high frequency, typically in the range of 1730–1780 cm⁻¹. pg.edu.plspectroscopyonline.com This is significantly higher than the carbonyl absorption in less strained amides or larger lactams (which absorb below 1700 cm⁻¹). pg.edu.pllibretexts.org The precise frequency can be influenced by the substituents on the ring. The presence of this strong, sharp peak is a hallmark of the azetidin-2-one structure. researchgate.netspectroscopyonline.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Azetidin-2-ones.

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
N-H (if unsubstituted) Stretch 3100 - 3300 Medium
C-H (alkyl) Stretch 2850 - 2960 Medium-Strong
C=O (β-Lactam) Stretch 1730 - 1780 Strong, Sharp

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography stands as a powerful and definitive method for determining the three-dimensional structure of molecules, including the absolute stereochemistry of chiral centers. nih.gov For azetidinone compounds, which often possess multiple stereocenters, this technique provides unambiguous assignment of their spatial arrangement. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map, from which the precise positions of atoms in the crystal lattice can be determined.

The determination of absolute configuration is particularly crucial for bioactive molecules like β-lactams, as different enantiomers can exhibit vastly different biological activities. nih.govsoton.ac.uk While obtaining a suitable crystal for diffraction can sometimes be a challenge, the data obtained is considered the gold standard for stereochemical assignment. nih.govbohrium.com

In a study on a related β-lactam, the absolute stereochemistry was successfully determined using X-ray crystallography, which then allowed for the assignment of other related compounds. researchgate.net This highlights the pivotal role of X-ray crystallography in establishing stereochemical relationships within a class of compounds.

Key Crystallographic Parameters for Azetidinone Analogs:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(2S)-captoprilOrthorhombicP2₁2₁2₁6.79958.794417.462290 soton.ac.uk
(R)-(1-Methyl-3-oxo-but-1-enylamino)-phenylacetic acid methyl esterOrthorhombicP2₁2₁2₁7.57412.53014.24590 researchgate.net
(R)-4-(2-hydroxy-1-phenyl-ethylamino)-pent-3-en-2-oneMonoclinicP2₁5.5439.43312.237100.687 researchgate.net

This table presents data for analogous compounds to illustrate the type of information obtained from X-ray crystallography studies.

Gel Permeation Chromatography (GPC) for Characterization of Azetidinone-Derived Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for characterizing the molecular weight and molecular weight distribution of polymers. jordilabs.comsepscience.com This method is essential for understanding the properties of polymers derived from azetidinones, as these properties are directly related to the polymer's molar mass. sepscience.comazom.com

GPC separates molecules based on their hydrodynamic volume in solution. sepscience.comazom.com The sample is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. jordilabs.com By calibrating the column with standards of known molecular weight, the molecular weight distribution of the polymer sample can be determined.

The data obtained from GPC, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are crucial for quality control and for predicting the physical properties of the polymer, such as strength, viscosity, and brittleness. lcms.czshimadzu.com

Typical GPC Data for Polymer Analysis:

ParameterDescriptionTypical Value Range for Synthetic Polymers
Mn ( g/mol ) Number-average molecular weight1,000 - 1,000,000+
Mw ( g/mol ) Weight-average molecular weight1,000 - 1,000,000+
PDI (Mw/Mn) Polydispersity Index1.0 (monodisperse) to >10 (broad distribution)

This table provides a general overview of the parameters obtained from GPC analysis of polymers.

For instance, in the analysis of pre-polymers, GPC can be used to monitor the increase in molecular weight over time as the polymerization reaction proceeds. researchgate.net Multi-detector GPC systems, which may include refractive index, light scattering, and viscometer detectors, can provide even more detailed information about the polymer's structure, such as branching. sepscience.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.